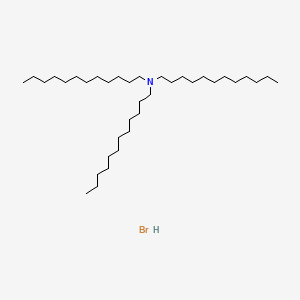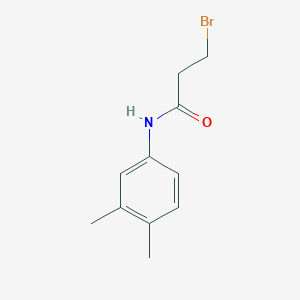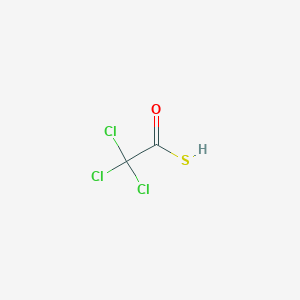
Trichloroethanethioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroethanethioic S-acid is an organic compound with the chemical formula C2HCl3OS It is a derivative of ethanethioic acid, where three hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloroethanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of ethanethioic acid with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Trichloroethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroethanoic acid.
Reduction: Reduction reactions can convert this compound to ethanethioic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Trichloroethanoic acid.
Reduction: Ethanethioic acid.
Substitution: Various substituted ethanethioic acids, depending on the reagents used.
Aplicaciones Científicas De Investigación
Trichloroethanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of trichloroethanethioic S-acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
Thioacetic acid: A sulfur-containing organic acid with similar reactivity.
Comparison: Trichloroethanethioic S-acid is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to 1,1,1-trichloroethane, this compound has a broader range of applications in organic synthesis and research due to its sulfur content.
Propiedades
Número CAS |
13101-29-6 |
|---|---|
Fórmula molecular |
C2HCl3OS |
Peso molecular |
179.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethanethioic S-acid |
InChI |
InChI=1S/C2HCl3OS/c3-2(4,5)1(6)7/h(H,6,7) |
Clave InChI |
XSCSTCGXWRKQDM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



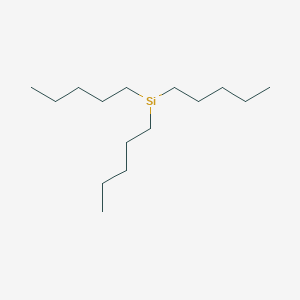

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)


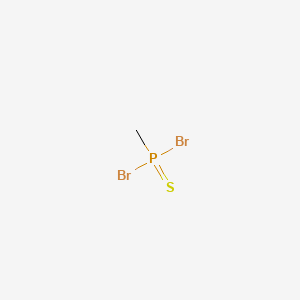
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
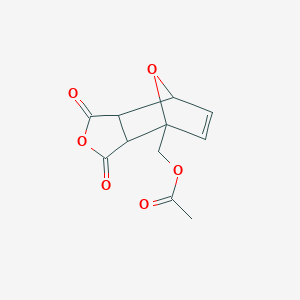

![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
